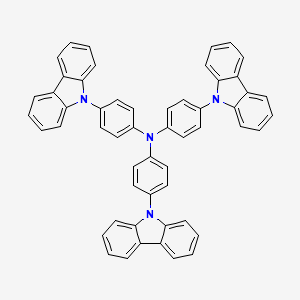

tris(4-(9H-carbazol-9-yl)phenyl)amine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-carbazol-9-yl-N,N-bis(4-carbazol-9-ylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H36N4/c1-7-19-49-43(13-1)44-14-2-8-20-50(44)56(49)40-31-25-37(26-32-40)55(38-27-33-41(34-28-38)57-51-21-9-3-15-45(51)46-16-4-10-22-52(46)57)39-29-35-42(36-30-39)58-53-23-11-5-17-47(53)48-18-6-12-24-54(48)58/h1-36H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXGSYPUMWKTBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)N1C2=CC=CC=C2C2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433330 | |

| Record name | 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139092-78-7 | |

| Record name | 4-(9H-Carbazol-9-yl)-N,N-bis[4-(9H-carbazol-9-yl)phenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-Tri-9-carbazolyltriphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA. This organic compound is of significant interest in the field of organic electronics, particularly as a hole transport material in organic light-emitting diodes (OLEDs) due to its excellent charge transport properties and thermal stability.[1] This document outlines the most effective synthetic protocols, purification methods, and analytical characterization techniques for TCTA.

Physicochemical Properties and Characterization Data

This compound is a large, predominantly aromatic molecule with a high molecular weight, leading to its selective solubility in organic solvents.[1] It is readily soluble in tetrahydrofuran, chloroform, and dichloromethane, but has limited solubility in polar protic solvents.[1] The physical and chemical properties of TCTA are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₃₆N₄ | [1] |

| Molecular Weight | 740.89 g/mol | [1] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 298-300 °C (for high purity sublimed material) | [1] |

| Solubility | Soluble in THF, chloroform, dichloromethane | [1] |

| UV-Vis Absorption (in THF) | λmax = 293 nm, 326 nm | [1] |

| Fluorescence Emission (in THF) | 385 nm | [1] |

| Elemental Analysis | Carbon: 86.23-88.85% (expected) | [1] |

Characterization of TCTA is typically performed using a combination of spectroscopic techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Characteristic aromatic proton signals. |

| ¹³C NMR | Resonances corresponding to the aromatic carbons of the carbazole and triphenylamine moieties. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of the carbazole and triphenylamine functional groups.[1] |

| High-Performance Liquid Chromatography (HPLC) | Used to determine the purity of the final product, with purities often exceeding 98%.[1] |

Synthetic Pathways

The synthesis of TCTA primarily involves the formation of carbon-nitrogen bonds to connect three carbazole units to a central triphenylamine core. The most prevalent and efficient methods are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination. An older, more traditional method is the Ullmann condensation, which generally requires harsher reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is an optimized procedure for the synthesis of TCTA, which has been reported to achieve high yields.

Reactants and Reagents

| Reagent | Molar Ratio | Purpose |

| Tris(4-iodophenyl)amine | 1 | Starting material |

| Carbazole | 3.3 | Starting material |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 0.03 | Palladium catalyst precursor |

| 2-(Di-tert-butylphosphino)-2',4',6'-triisopropyl-1,1'-biphenyl (tBuXPhos) | 0.12 | Phosphine ligand |

| Sodium tert-butoxide (NaOtBu) | 6 | Base |

| o-Xylene | - | Solvent |

Procedure

-

To a dry reaction flask, add tris(4-iodophenyl)amine, carbazole, sodium tert-butoxide, and the phosphine ligand, tBuXPhos.

-

Add the palladium catalyst precursor, Pd₂(dba)₃.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Add anhydrous o-xylene to the flask via syringe.

-

Heat the reaction mixture to 140 °C and stir vigorously under the inert atmosphere.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 15 to 24 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as dichloromethane or chloroform.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

Expected Yield: This optimized procedure can achieve a product yield of up to 96%.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical method for C-N bond formation, but it typically requires more forcing conditions than the Buchwald-Hartwig amination.

General Conditions

-

Reactants: An aryl halide (e.g., tris(4-iodophenyl)amine) and an amine (carbazole).

-

Catalyst: Stoichiometric amounts of copper powder or a copper salt (e.g., CuI).

-

Base: A base such as potassium carbonate is often used.

-

Solvent: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically required.[2]

-

Temperature: High temperatures, often exceeding 210 °C, are necessary for the reaction to proceed.[2]

The workup procedure is similar to that of the Buchwald-Hartwig amination, involving extraction and purification.

Purification

To achieve the high purity required for applications in organic electronics, TCTA must be rigorously purified. The following methods are commonly employed:

-

Column Chromatography: The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a mixture of hexane and ethyl acetate, to remove unreacted starting materials and byproducts.

-

Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system. Given TCTA's solubility profile, solvents like chloroform or a mixture of dichloromethane and a less polar solvent could be effective.

-

Sublimation: For obtaining ultra-high purity TCTA, sublimation is the gold standard.[1] This technique is particularly effective at removing non-volatile impurities. The sublimation is typically carried out under high vacuum and at elevated temperatures, carefully controlled to be below the decomposition temperature of the compound.[1] Purity levels exceeding 99.5% can be achieved through sublimation.[1]

Visualizing the Synthesis

The following diagrams illustrate the key synthetic pathway and the general workflow for the synthesis of TCTA.

References

In-depth Technical Guide to the Photophysical Properties of Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of Tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA. TCTA is a key organic semiconductor material widely utilized in the development of high-performance organic light-emitting diodes (OLEDs) and other optoelectronic devices. This document details its electronic absorption, emission characteristics, energy levels, and excited-state dynamics. Furthermore, it outlines the experimental protocols for the characterization of these properties and discusses the energy transfer mechanisms that govern its performance in device applications. All quantitative data are summarized in structured tables for clarity and comparative analysis. Visualizations of experimental workflows and energy transfer pathways are provided using Graphviz (DOT language) to facilitate a deeper understanding of the underlying processes.

Introduction

This compound (TCTA) is an amorphous organic material with a high glass transition temperature, making it suitable for stable and durable thin-film devices. Its molecular structure, consisting of a triphenylamine core and three carbazole peripheral groups, imparts excellent hole-transporting properties and a high triplet energy. These characteristics make TCTA an ideal candidate for use as a hole transport layer (HTL), an electron blocking layer (EBL), and a host material for phosphorescent emitters in OLEDs. A thorough understanding of its photophysical properties is crucial for the rational design and optimization of such devices.

Molecular and Physical Properties

The fundamental properties of TCTA are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₃₆N₄ | |

| Molecular Weight | 740.89 g/mol | |

| CAS Number | 139092-78-7 | |

| Appearance | White to off-white powder | |

| Melting Point | 298-300 °C | [1] |

| Solubility | Soluble in THF, chloroform, dichloromethane |

Photophysical Properties

The key photophysical parameters of TCTA are presented in the following table, providing a quantitative basis for its performance in optoelectronic applications.

| Parameter | Solvent/State | Value | Reference(s) |

| Absorption Maxima (λabs) | THF | 293 nm, 326 nm | |

| Emission Maximum (λem) | THF | 385 nm | |

| HOMO Energy Level | - | -5.7 to -5.8 eV | |

| LUMO Energy Level | - | -2.4 eV | [2] |

| Energy Gap (Eg) | - | 3.3 to 3.4 eV | [2] |

| Photoluminescence Quantum Yield (PLQY) | Neat Film | ~35% | [3] |

| Excited-State Lifetime (τ) | Toluene | 7 ns (transient absorption) | [4] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of TCTA's photophysical properties.

Synthesis of TCTA via Buchwald-Hartwig Amination

A common and efficient method for synthesizing TCTA is the palladium-catalyzed Buchwald-Hartwig amination. The following is a representative protocol adapted from established procedures for similar N-arylations.[5]

Materials:

-

Tris(4-iodophenyl)amine

-

Carbazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve tris(4-iodophenyl)amine and 3.3 equivalents of carbazole in anhydrous toluene.

-

Add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% P(t-Bu)₃).

-

Add 3.6 equivalents of sodium tert-butoxide to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with dichloromethane, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure TCTA.

UV-Vis Absorption and Photoluminescence Spectroscopy

These steady-state spectroscopic techniques are fundamental for characterizing the electronic transitions of TCTA.

Instrumentation:

-

Dual-beam UV-Vis spectrophotometer

-

Fluorometer with a monochromatic excitation source and a sensitive detector

Sample Preparation:

-

Solution: Prepare a dilute solution of TCTA in a spectroscopic grade solvent (e.g., THF) with a concentration in the range of 10⁻⁵ to 10⁻⁶ M to avoid aggregation effects.

-

Thin Film: Deposit a thin film of TCTA onto a quartz substrate by spin-coating or thermal evaporation.

Measurement Protocol:

-

UV-Vis: Record the absorption spectrum of the TCTA solution or thin film over a relevant wavelength range (e.g., 250-450 nm). Use a reference cuvette containing the pure solvent for baseline correction.

-

Photoluminescence: Excite the sample at one of its absorption maxima (e.g., 326 nm). Record the emission spectrum over a wavelength range red-shifted from the excitation (e.g., 350-600 nm).

Photoluminescence Quantum Yield (PLQY) Measurement

The absolute PLQY of a thin film is determined using an integrating sphere to collect all emitted photons.

Instrumentation:

-

Fluorometer equipped with an integrating sphere

-

Monochromatic excitation source (e.g., laser or xenon lamp with a monochromator)

Procedure:

-

Reference Scan: Record the spectrum of the excitation source with the empty integrating sphere.

-

Sample Scan (Indirect Excitation): Place the sample in the integrating sphere such that the excitation beam does not directly hit it. Record the scattered excitation spectrum.

-

Sample Scan (Direct Excitation): Position the sample for direct illumination by the excitation source and record the emission spectrum.

-

Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, determined from the integrated intensities of the emission and absorption bands from the three measurements.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

TRPL is used to measure the excited-state lifetime of TCTA.

Instrumentation:

-

Pulsed laser source with a short pulse width (picosecond or femtosecond)

-

Time-correlated single-photon counting (TCSPC) system or a streak camera

Procedure:

-

Excite the TCTA sample (solution or thin film) with the pulsed laser at an appropriate wavelength.

-

Record the photoluminescence decay profile as a function of time after the excitation pulse.

-

Fit the decay curve with an exponential function (or a sum of exponentials for complex decays) to determine the excited-state lifetime(s).

Energy Transfer Mechanisms in TCTA-Based Systems

In OLEDs where TCTA is used as a host material, energy transfer from the excited TCTA molecules to the guest emitter is a critical process. This can occur through two primary mechanisms: Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer.[6]

-

Förster Resonance Energy Transfer (FRET): A non-radiative, long-range dipole-dipole coupling mechanism. The efficiency is dependent on the spectral overlap between the emission of the donor (TCTA) and the absorption of the acceptor (guest emitter), as well as the distance between them.

-

Dexter Energy Transfer: A short-range electron exchange mechanism that requires orbital overlap between the donor and acceptor. This is the dominant mechanism for triplet-triplet energy transfer in phosphorescent OLEDs.

The choice of guest emitter and its concentration in the TCTA host are crucial for optimizing the energy transfer efficiency and, consequently, the device performance.

Conclusion

This technical guide has provided a detailed overview of the essential photophysical properties of this compound (TCTA). The presented data, experimental protocols, and mechanistic descriptions offer a valuable resource for researchers and professionals working on the development of organic electronic materials and devices. The excellent hole-transporting capabilities, high triplet energy, and favorable photophysical characteristics of TCTA solidify its importance as a cornerstone material in the field of organic electronics. Further research into novel derivatives and device architectures incorporating TCTA will continue to drive advancements in OLEDs and related technologies.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. benchchem.com [benchchem.com]

- 6. Molecular design of sensitizers for high-efficiency OLEDs: exploration of energy transfer dynamics - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03817K [pubs.rsc.org]

In-Depth Technical Guide to the Electrochemical Characteristics of 4,4',4''-Tris(carbazol-9-yl)triphenylamine (TCTA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4',4''-Tris(carbazol-9-yl)triphenylamine, commonly known as TCTA, is a starburst-shaped organic small molecule that has garnered significant attention in the field of organic electronics.[1][2] Its unique molecular architecture, consisting of a central triphenylamine core functionalized with three carbazole moieties, imparts exceptional electrochemical and photophysical properties.[1][2] This technical guide provides a comprehensive overview of the core electrochemical characteristics of TCTA, with a focus on its redox behavior, energy levels, and charge transport properties. Detailed experimental methodologies for key characterization techniques are provided, along with quantitative data presented in a structured format for ease of comparison.

Core Electrochemical Properties

The electrochemical properties of TCTA are fundamental to its function in electronic devices. These properties are primarily investigated using techniques such as cyclic voltammetry (CV), which provides insights into the redox potentials and energy levels of the molecule.

Redox Behavior

Cyclic voltammetry studies reveal that TCTA undergoes a reversible oxidation process. The triphenylamine core is electron-rich and readily undergoes oxidation, making TCTA an excellent hole-transporting material. The carbazole units also contribute to the electron-donating nature of the molecule. The reduction of TCTA, however, is generally not observed under typical experimental conditions, indicating a high-lying Lowest Unoccupied Molecular Orbital (LUMO) and inherent stability against electron trapping. This high-lying LUMO is a key attribute for its application as an electron-blocking material.[2][3]

Energy Levels: HOMO, LUMO, and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels are critical parameters that govern the injection and transport of charge carriers in a device. These are typically determined from the onset potentials of oxidation and reduction in cyclic voltammetry measurements, often referenced against a ferrocene/ferrocenium (Fc/Fc+) internal standard.

The energy level diagram below illustrates the typical HOMO and LUMO levels of TCTA in the context of an Organic Light-Emitting Diode (OLED).

Caption: Energy level diagram of TCTA relative to typical anode and cathode work functions.

Data Presentation: TCTA Electrochemical and Physical Properties

| Property | Value | Measurement Technique | Reference |

| HOMO Energy Level | 5.7 - 5.9 eV | Cyclic Voltammetry | [3] |

| LUMO Energy Level | 2.3 - 2.4 eV | Cyclic Voltammetry & Optical Band Gap | [2][3] |

| Electrochemical Band Gap | ~3.4 eV | Calculated from HOMO/LUMO | [3] |

| Hole Mobility (μh) | ~1 x 10⁻⁴ - 4 x 10⁻⁴ cm²/V·s | Time-of-Flight (TOF) Photoconductivity | [1] |

| Electron Mobility (μe) | Negligible | Not specified | [3] |

| Glass Transition Temp. (Tg) | ~151 °C | Differential Scanning Calorimetry (DSC) | Not specified |

| Melting Point (Tm) | 298 - 300 °C | Not specified | [2] |

Charge Transport Characteristics

TCTA is predominantly a hole-transporting material.[1][2] Its high hole mobility allows for efficient transport of positive charge carriers from the anode to the emissive layer in a device.[1] Conversely, TCTA exhibits very low electron mobility, which makes it an effective electron-blocking material.[3] This property is crucial in phosphorescent OLEDs (PhOLEDs) to confine electrons and excitons within the emissive layer, thereby enhancing device efficiency.

Experimental Protocols

Cyclic Voltammetry for HOMO and LUMO Determination

This protocol describes a general procedure for determining the oxidation and reduction potentials of TCTA to estimate its HOMO and LUMO energy levels.

a) Materials and Equipment:

-

Working Electrode: Glassy carbon electrode or platinum button electrode.

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode.

-

Counter Electrode: Platinum wire.

-

Electrochemical Cell: A three-electrode cell.

-

Potentiostat: A device capable of performing cyclic voltammetry.

-

Solvent: Anhydrous dichloromethane (DCM) or acetonitrile (ACN).

-

Supporting Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte: TCTA (typically 1-5 mM).

-

Internal Standard: Ferrocene.

-

Inert Gas: High-purity argon or nitrogen for deaeration.

b) Experimental Workflow:

Caption: Workflow for determining the HOMO energy level of TCTA using cyclic voltammetry.

c) Detailed Steps:

-

The working electrode is polished with alumina slurry, followed by sonication in deionized water and ethanol, and then dried.

-

The TCTA solution is prepared in the chosen solvent with the supporting electrolyte.

-

The solution is transferred to the electrochemical cell, and the electrodes are immersed.

-

The solution is purged with an inert gas for at least 15-20 minutes to remove dissolved oxygen. A blanket of the inert gas is maintained over the solution during the experiment.

-

A cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to observe the oxidation of TCTA, and then reversing the scan.

-

A small amount of ferrocene is added to the solution, and another cyclic voltammogram is recorded to determine the potential of the Fc/Fc⁺ redox couple.

-

The onset potential of the oxidation peak of TCTA is determined from the intersection of the tangent to the rising current and the baseline current.

-

The HOMO level is calculated using the formula: HOMO (eV) = -[E_onset_ox (vs Fc/Fc⁺) + 4.8]. The LUMO level can be estimated by adding the optical band gap (determined from the onset of the UV-Vis absorption spectrum) to the HOMO energy level: LUMO = HOMO + E_g_opt.

Device Fabrication: Solution-Processed OLED

TCTA can be incorporated into OLEDs via solution processing, which is a cost-effective fabrication method.

a) Materials and Equipment:

-

Indium tin oxide (ITO)-coated glass substrates.

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for the hole injection layer (HIL).

-

TCTA for the hole transport layer (HTL).

-

Emissive layer (EML) material (e.g., a phosphorescent emitter doped in a host).

-

Electron transport layer (ETL) material.

-

Electron injection layer (EIL) material (e.g., LiF).

-

Metal for the cathode (e.g., Al).

-

Spin coater.

-

Thermal evaporator.

-

Glovebox with an inert atmosphere.

b) Fabrication Workflow:

Caption: General workflow for the fabrication of a solution-processed OLED using TCTA.

Conclusion

TCTA is a versatile and high-performance organic semiconductor with well-defined electrochemical characteristics that make it highly suitable for a range of applications in organic electronics, particularly as a hole-transport and electron-blocking material in OLEDs. Its high HOMO energy level, significant hole mobility, and negligible electron mobility are key to its successful implementation in high-efficiency devices. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of TCTA and similar organic electronic materials. A thorough understanding of these electrochemical properties is essential for the rational design and optimization of next-generation organic electronic devices.

References

An In-depth Technical Guide to Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA)

CAS Number: 139092-78-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA, is an amorphous organic semiconductor that has garnered significant attention in the field of organic electronics. Its unique molecular architecture, consisting of a central triphenylamine core functionalized with three carbazole moieties, imparts exceptional electronic and physical properties.[1] This guide provides a comprehensive overview of TCTA, detailing its chemical and physical characteristics, established synthesis and purification protocols, and its primary applications, with a focus on its role in high-performance Organic Light-Emitting Diodes (OLEDs). All quantitative data is summarized for clarity, and key experimental workflows are visualized to facilitate understanding.

Core Chemical and Physical Properties

TCTA is distinguished by its high thermal stability and excellent hole-transporting capabilities.[2] These properties are a direct result of its three-dimensional structure which combines the electron-rich nature of the triphenylamine core with the high triplet energy and rigidity of the carbazole pendants.[3][4]

Physicochemical Data

The key physicochemical properties of TCTA are summarized in the table below. It is important to note that values such as melting point can vary depending on the purity of the sample, with highly purified, sublimated grades exhibiting higher melting points.[1]

| Property | Value | Reference(s) |

| CAS Number | 139092-78-7 | [5][6][7] |

| Molecular Formula | C₅₄H₃₆N₄ | [1][5][7] |

| Molecular Weight | 740.89 - 740.91 g/mol | [1][5][6][7] |

| Appearance | Light yellow or white to green powder/crystal | [3][8] |

| Melting Point (mp) | 179-183 °C (standard grade) to 298-300 °C (sublimated) | [1][3][9] |

| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1][9] |

| Solubility | Soluble in THF, chloroform, dichloromethane; Limited in polar protic solvents | [1] |

Electronic and Optical Properties

The electronic properties of TCTA make it an ideal material for managing charge carriers and excitons within optoelectronic devices. Its wide energy gap and high-lying LUMO level are critical to its function as an electron/exciton blocking material.[3][4][6]

| Property | Value | Reference(s) |

| Highest Occupied Molecular Orbital (HOMO) | 5.83 eV | [1][3] |

| Lowest Unoccupied Molecular Orbital (LUMO) | 2.4 - 2.43 eV | [1][3][6] |

| Energy Gap (Eg) | 3.4 eV | [1][3][6] |

| Absorption (λmax in THF) | 293 nm, 326 nm | [1][4] |

| Fluorescence Emission (in THF) | 385 nm | [1][3] |

Synthesis and Purification Protocols

The synthesis of TCTA is most effectively achieved through transition metal-catalyzed cross-coupling reactions, which form the crucial carbon-nitrogen bonds between the triphenylamine core and the carbazole units.[1] The two predominant methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.[1]

Logical Synthesis Workflow

The general approach involves coupling a tri-halogenated triphenylamine with carbazole or coupling a tri-aminated core with a carbazole-boronic acid derivative. The Buchwald-Hartwig pathway is a common and direct method.

References

- 1. Buy this compound | 139092-78-7 [smolecule.com]

- 2. media.neliti.com [media.neliti.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. materials.alfachemic.com [materials.alfachemic.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of TCTA in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) is a widely utilized organic semiconductor material, particularly prominent in the field of organic light-emitting diodes (OLEDs) where it serves as a hole-transporting and electron-blocking layer.[1] Its performance in these applications is intrinsically linked to its processing characteristics, of which solubility in common organic solvents is a critical parameter. This technical guide provides a comprehensive overview of the known solubility of TCTA, outlines a general experimental protocol for its determination, and presents a visual workflow for this process.

Data Presentation: Solubility of TCTA

While precise quantitative solubility data for TCTA in various organic solvents is not extensively published in the scientific literature, qualitative and semi-quantitative information is available from commercial suppliers and research articles. The following table summarizes the known solubility of TCTA at room temperature.

| Organic Solvent | Chemical Formula | Solubility | Source(s) |

| Tetrahydrofuran (THF) | C₄H₈O | Soluble | [2] |

| Chloroform | CHCl₃ | Soluble | [2][3] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | [2][3] |

| Alcohols | R-OH | Soluble | [4] |

| Ethers | R-O-R' | Soluble | [4] |

| Water | H₂O | Almost Insoluble | [4] |

It has been noted that stock solutions of up to 1 millimolar can be prepared in suitable organic solvents.[3] The large, predominantly aromatic structure of TCTA contributes to its preferential solubility in non-polar or moderately polar organic solvents, while its insolubility in polar protic solvents like water is expected.[3]

Experimental Protocol: Determination of Equilibrium Solubility

The following is a generalized experimental protocol for determining the equilibrium solubility of an organic compound such as TCTA. This method, often referred to as the shake-flask method, is considered the gold standard for solubility measurement.

1. Materials:

-

TCTA powder

-

Selected organic solvent of high purity

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of TCTA powder to a scintillation vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of TCTA in the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known TCTA concentrations.

-

-

Calculation:

-

Calculate the concentration of TCTA in the original, undiluted supernatant.

-

The solubility is typically expressed in units of grams per liter (g/L) or milligrams per milliliter (mg/mL).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility of TCTA.

Caption: Workflow for Equilibrium Solubility Determination of TCTA.

References

An In-depth Technical Guide on the Frontier Molecular Orbital Energy Levels of Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tris(4-(9H-carbazol-9-yl)phenyl)amine, commonly known as TCTA, is a star-shaped organic molecule that has garnered significant attention in the field of organic electronics. Its unique structure, featuring a triphenylamine core functionalized with three carbazole moieties, imparts excellent hole-transporting properties and a high triplet energy level.[1][2][3][4][5] These characteristics make it a highly sought-after material for use in organic light-emitting diodes (OLEDs), perovskite solar cells, and other optoelectronic devices.[2][3][4][5]

The performance of TCTA in these applications is fundamentally governed by its electronic properties, particularly the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the molecule's ability to donate electrons (hole-transport), while the LUMO level relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, determines the molecule's optical and electronic properties, including its absorption and emission spectra and its chemical stability. This guide provides a comprehensive overview of the experimentally determined and theoretically calculated HOMO and LUMO energy levels of TCTA, details the methodologies used for their determination, and presents a workflow for these characterization techniques.

Quantitative Electronic and Optical Properties of TCTA

The electronic and optical properties of TCTA have been extensively studied. The key parameters are summarized in the table below, providing a consolidated view of its frontier orbital energies and related properties.

| Property | Value | Solvent/Method | Reference |

| HOMO Energy Level | -5.83 eV | Experimental | [1][2] |

| LUMO Energy Level | -2.4 eV | Experimental | [3][5] |

| -2.43 eV | Experimental | [1][2] | |

| Energy Gap (Eg) | 3.4 eV | Calculated from HOMO/LUMO | [2][3][5] |

| Absorption Maximum (λmax) | 293 nm, 326 nm | Tetrahydrofuran (THF) | [1][2][3][5] |

| 385 nm | Tetrahydrofuran (THF) | ||

| Fluorescence Emission (λem) | 385 nm | Tetrahydrofuran (THF) | [2] |

Experimental Determination of HOMO and LUMO Levels

The experimental estimation of HOMO and LUMO energy levels is typically achieved through a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry (CV) and UV-Visible (UV-Vis) spectroscopy are the primary methods employed for this purpose.[6]

Cyclic voltammetry is an electrochemical technique used to measure the oxidation potential of a molecule, which can then be used to calculate the HOMO energy level.

-

Sample Preparation: A solution of TCTA (typically 1-5 mM) is prepared in a suitable aprotic solvent, such as dichloromethane or acetonitrile. A supporting electrolyte, commonly tetrabutylammonium hexafluorophosphate (TBAPF6) at a concentration of 0.1 M, is added to ensure sufficient conductivity.

-

Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Ferrocene Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard. The oxidation potential of ferrocene is measured under the same conditions as the sample.

-

Data Acquisition: The potential is swept from an initial value to a final value and then back, and the resulting current is measured. For TCTA, the potential is swept towards positive values to observe its oxidation. The scan rate is typically set between 50 and 100 mV/s.

-

Data Analysis and HOMO Calculation: The onset of the first oxidation peak (Eoxonset) in the cyclic voltammogram is determined. The HOMO energy level is then calculated using the following empirical formula, referencing the energy level of ferrocene (-4.8 eV or -5.1 eV below vacuum, depending on the reference value used):

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV or EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 5.1] eV

UV-Vis spectroscopy is used to measure the absorption of light by the molecule as a function of wavelength. This data allows for the determination of the optical band gap.

-

Sample Preparation: A dilute solution of TCTA is prepared in a UV-transparent solvent, such as tetrahydrofuran (THF) or dichloromethane.

-

Measurement: The absorption spectrum of the solution is recorded using a dual-beam UV-Vis spectrophotometer. A reference cuvette containing only the solvent is used to correct for solvent absorption.

-

Data Analysis: The onset of the absorption spectrum (λonset) on the long-wavelength side is identified. This corresponds to the energy required to promote an electron from the HOMO to the LUMO. The optical energy gap (Egopt) is calculated using the Planck-Einstein relation:

Egopt (eV) = 1240 / λonset (nm)

Once the HOMO level is determined from cyclic voltammetry and the optical band gap is determined from UV-Vis spectroscopy, the LUMO energy level can be estimated by the following equation:

ELUMO = EHOMO + Egopt

Theoretical Calculation of HOMO-LUMO Levels

Density Functional Theory (DFT) has become a standard computational tool for predicting the electronic structure of organic molecules with a good balance of accuracy and computational cost.[6][7]

-

Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the TCTA molecule. This is typically performed using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for example, 6-31G(d) or a larger one like 6-311++G(d,p) for higher accuracy.[6][7] This calculation finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is then performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed. From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.

-

Analysis: The calculated HOMO and LUMO energy values provide a theoretical estimate of the frontier molecular orbital energies. The HOMO-LUMO energy gap can be directly calculated from these values. It is important to note that DFT calculations are performed in a vacuum (gas phase) by default, and solvent effects can be included using models like the Polarizable Continuum Model (PCM) for more accurate comparisons with experimental data obtained in solution.

Workflow and Logical Relationships

The following diagram illustrates the combined experimental and theoretical workflow for determining the frontier molecular orbital energy levels of TCTA.

Caption: Workflow for determining HOMO and LUMO energy levels of TCTA.

Conclusion

The HOMO and LUMO energy levels of this compound are critical parameters that dictate its utility in advanced electronic and optoelectronic applications. With a deep HOMO level of approximately -5.83 eV and a high LUMO level around -2.4 eV, TCTA exhibits a wide energy gap of 3.4 eV.[1][2][3][5] This electronic structure makes it an excellent hole-transporting and electron-blocking material, as well as a suitable host for phosphorescent emitters in OLEDs.[2][3][5] The methodologies outlined in this guide, encompassing both experimental techniques like cyclic voltammetry and UV-Vis spectroscopy and theoretical DFT calculations, provide a robust framework for the characterization of TCTA and other novel organic semiconductor materials. A comprehensive understanding of these properties and the methods to determine them is essential for the rational design and development of next-generation organic electronic devices.

References

- 1. Buy this compound | 139092-78-7 [smolecule.com]

- 2. ossila.com [ossila.com]

- 3. 4,4',4''-Tris(carbazol-9-yl)-triphenylamine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. トリス(4-カルバゾイル-9-イルフェニル)アミン ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4',4''-Tris(carbazol-9-yl)-triphenylamine | 139092-78-7 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. irjweb.com [irjweb.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Temperature of TCTA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 4,4′,4″-Tris(carbazol-9-yl)triphenylamine (TCTA), a key organic material in the development of advanced electronic and potentially therapeutic applications. Understanding the thermal stability and degradation behavior of TCTA is critical for ensuring its reliable performance and longevity in various applications. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of the analytical workflow.

Core Thermal Properties of TCTA

TCTA is known for its high thermal stability, a crucial attribute for its use in organic light-emitting diodes (OLEDs) and other electronic devices where operational temperatures can be elevated. The key thermal parameters for TCTA are its glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td).

Data Presentation: Thermal Properties of TCTA

The thermal characteristics of TCTA have been investigated using standard thermal analysis techniques. The collected data is summarized in the table below. It is important to note that variations in reported melting points may be attributed to differences in sample purity and the purification methods employed, such as sublimation or chromatography.[1]

| Thermal Property | Value | Notes |

| Glass Transition Temperature (Tg) | 148 - 152 °C | Represents the temperature at which the amorphous solid transitions from a rigid glassy state to a more rubbery state.[1][2] |

| Melting Temperature (Tm) | 179 - 300 °C | A wide range is reported, with values of 179-183 °C, 266 °C, and 298-300 °C, likely dependent on the purity and crystalline form of the material.[1] |

| Decomposition Temperature (Td) | > 456 °C | While a precise decomposition temperature for TCTA is not consistently reported, derivatives of TCTA show high thermal stability with no decomposition observed below 456 °C, indicating a high thermal threshold for the core TCTA structure.[2] |

Experimental Protocols for Thermal Analysis

The characterization of TCTA's thermal stability is primarily conducted through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss due to decomposition and the temperatures of phase transitions.

2.1 Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and decomposition temperature of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere.

-

Objective: To determine the onset and completion temperatures of thermal decomposition of TCTA.

-

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of a controlled heating rate.

-

Sample Preparation: A small, precisely weighed sample of TCTA (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant gas flow rate (e.g., 20-50 mL/min) is maintained.

-

Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature beyond its expected decomposition, for instance, up to 600 °C or higher.

-

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining against temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.

2.2 Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This allows for the determination of the glass transition temperature (Tg) and melting temperature (Tm).

-

Objective: To identify the glass transition and melting temperatures of TCTA.

-

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between the sample and a reference.

-

Sample Preparation: A small amount of TCTA (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: An inert atmosphere, such as nitrogen, is used to purge the sample chamber.

-

Heating and Cooling Cycles: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample. For example:

-

Heat from room temperature to a temperature above the expected melting point (e.g., 320 °C) at a rate of 10 °C/min.

-

Cool to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

-

Reheat to the final temperature at 10 °C/min. The data from the second heating scan is typically used for analysis.

-

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition (Tg) is observed as a step-like change in the baseline, and the melting point (Tm) is identified as an endothermic peak.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the thermal characterization of TCTA, from sample preparation to data analysis.

Caption: Workflow for TCTA thermal analysis.

References

In-Depth Technical Guide: Crystal Structure Analysis of Tris(4-(9H-carbazol-9-yl)phenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Physicochemical Properties of TCTA

While a complete single-crystal dataset is elusive, various studies have characterized the fundamental properties of TCTA. The following table summarizes the key quantitative data available for this compound.

| Property | Value | References |

| Chemical Formula | C₅₄H₃₆N₄ | [1][2] |

| Molecular Weight | 740.89 g/mol | [1][2][3] |

| CAS Number | 139092-78-7 | [1][2][3] |

| Appearance | White to light-yellow powder/crystals | [4] |

| Melting Point | 298-300 °C | [4] |

| Predicted Density | 1.23 ± 0.1 g/cm³ | [4] |

| Solubility | Soluble in THF, chloroform, dichloromethane | [4] |

| UV-Vis Absorption (in THF) | λmax at 293 nm and 326 nm | [1] |

Experimental Protocols

The following sections outline detailed, albeit hypothetical, methodologies for the synthesis and subsequent single-crystal growth of TCTA, based on established organic chemistry techniques and general crystal growth principles for amorphous organic materials.

Synthesis of Tris(4-(9H-carbazol-9-yl)phenyl)amine

The synthesis of TCTA is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Materials:

-

Tris(4-iodophenyl)amine

-

Carbazole

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(tert-butyl)phosphine (P(t-Bu)₃)

-

Sodium tert-butoxide (NaO-t-Bu)

-

Anhydrous toluene

-

Argon gas

-

Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

-

Silica gel for column chromatography

-

Hexane and dichloromethane for chromatography

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add tris(4-iodophenyl)amine (1 equivalent), carbazole (3.3 equivalents), and sodium tert-butoxide (4.5 equivalents).

-

Add anhydrous toluene to the flask to dissolve the reactants.

-

In a separate glovebox, prepare a solution of palladium(II) acetate (0.03 equivalents) and tris(tert-butyl)phosphine (0.06 equivalents) in anhydrous toluene.

-

Add the catalyst solution to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours under argon.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.

Single-Crystal Growth of TCTA

Growing single crystals of compounds that readily form amorphous solids is challenging. The slow solvent evaporation technique is a common and often successful method.

Materials:

-

Purified this compound

-

High-purity solvents in which TCTA is sparingly soluble (e.g., a mixture of dichloromethane and hexane, or toluene and hexane)

-

Small, clean vials with loose-fitting caps or septa pierced with a needle

-

A vibration-free environment

Procedure:

-

Prepare a saturated or near-saturated solution of purified TCTA in a suitable solvent system (e.g., dichloromethane/hexane) at room temperature. Ensure all the solid material is dissolved; if necessary, gently warm the solution and then allow it to cool.

-

Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove any dust or particulate matter that could act as nucleation sites.

-

Place the vial in a location with a stable temperature and minimal vibrations.

-

Cover the vial with a cap that allows for very slow evaporation of the solvent. This can be achieved by using a cap that is not tightly sealed or by piercing a septum with a fine needle.

-

Allow the solvent to evaporate slowly over a period of several days to weeks.

-

Monitor the vial periodically without disturbing it. The formation of small, well-defined crystals should be observed.

-

Once crystals of a suitable size (typically > 0.1 mm in all dimensions) have formed, carefully extract them from the solution using a pipette or a small loop.

Mandatory Visualization

Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of a synthesized compound like TCTA.

Molecular Structure of this compound

This diagram shows the 2D chemical structure of the TCTA molecule.

Conclusion

This compound is a pivotal material in the advancement of organic electronics. While its amorphous nature presents challenges for single-crystal X-ray diffraction studies, understanding its fundamental properties and employing meticulous crystal growth techniques are crucial for further research and development. The methodologies and workflows presented in this guide provide a foundational framework for the synthesis and structural analysis of TCTA and similar amorphous organic materials, aiming to facilitate future investigations into their crystalline states and structure-property relationships.

References

Spectroscopic and Application Profile of Tris(4-(carbazol-9-yl)phenyl)amine (TCTA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Tris(4-(carbazol-9-yl)phenyl)amine (TCTA), a key material in organic electronics. The document details experimental protocols for acquiring nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectra of TCTA. Furthermore, a comprehensive workflow for the fabrication of Organic Light-Emitting Diodes (OLEDs) utilizing TCTA is presented, complete with a visual representation.

Spectroscopic Data

The following tables summarize the available and expected spectroscopic data for TCTA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Expected ¹H NMR Chemical Shift Ranges for TCTA

| Proton Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Protons (Carbazole & Phenyl Rings) | 7.0 - 8.5 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for TCTA

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 110 - 150 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific experimental FT-IR absorption data for TCTA is not widely published. The expected characteristic absorption bands are based on the functional groups present in the molecule.

Table 3: Expected FT-IR Absorption Bands for TCTA

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1250 |

| Aromatic C-H | Bending (out-of-plane) | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of TCTA has been reported in the literature.

Table 4: UV-Vis Absorption Data for TCTA

| Solvent | λmax (nm) |

| Tetrahydrofuran (THF) | 293, 326 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the proton and carbon skeleton of TCTA.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of TCTA in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters for ¹H NMR:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0 ppm.

-

-

Parameters for ¹³C NMR:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in TCTA.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of TCTA with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet-forming die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrument: An FT-IR spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of TCTA.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of TCTA in a suitable UV-transparent solvent (e.g., THF, Dichloromethane) of a known concentration (e.g., 10⁻⁵ M).

-

Prepare a series of dilutions from the stock solution if concentration-dependent studies are required.

-

-

Instrument: A dual-beam UV-Vis spectrophotometer.

-

Parameters:

-

Wavelength Range: 200-800 nm.

-

Scan Speed: Medium.

-

Blank: A cuvette filled with the pure solvent used for sample preparation.

-

-

Data Analysis: Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Application in Organic Light-Emitting Diodes (OLEDs)

TCTA is widely utilized as a hole-transporting material and a host for phosphorescent emitters in the emissive layer of OLEDs due to its high triplet energy and good hole mobility.

Experimental Workflow for Phosphorescent OLED Fabrication

The following diagram illustrates a typical workflow for the fabrication of a phosphorescent OLED device where TCTA is used as a hole-transporting and host material.

Methodological & Application

Application Notes and Protocols for Tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) as a Hole Transport Layer

For Researchers, Scientists, and Professionals in Organic Electronics

This document provides detailed application notes and experimental protocols for the utilization of tris(4-(9H-carbazol-9-yl)phenyl)amine (TCTA) as a hole transport layer (HTL) in the fabrication of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

Introduction to TCTA

This compound, commonly known as TCTA, is a starburst-type organic molecule renowned for its excellent hole-transporting properties.[1] Its molecular structure, featuring a central triphenylamine core with three carbazole arms, imparts a high glass transition temperature, good thermal stability, and a suitable highest occupied molecular orbital (HOMO) energy level for efficient hole injection and transport from the anode.[2][3]

TCTA's versatility extends beyond its primary role as an HTL. Due to its high triplet energy and wide bandgap (Eg = 3.4 eV), it is frequently used as a host material for phosphorescent emitters in OLEDs.[4][5] Furthermore, its relatively high lowest unoccupied molecular orbital (LUMO) energy level (LUMO = 2.4 eV) allows it to function as an effective electron-blocking layer, confining electrons to the emissive layer and enhancing device efficiency.[2][4]

Key Properties of TCTA

A summary of the essential physical and electronic properties of TCTA is presented in the table below. These parameters are critical for designing and modeling the energy level architecture of optoelectronic devices.

| Property | Value | Reference |

| Chemical Formula | C₅₄H₃₆N₄ | [4] |

| Molecular Weight | 740.89 g/mol | [4] |

| Appearance | White to light yellow powder/crystals | [4][6] |

| Melting Point | 298-300 °C | [4] |

| HOMO Energy Level | -5.3 eV to -5.83 eV | [4][5] |

| LUMO Energy Level | -2.0 eV to -2.43 eV | [4][5] |

| Band Gap (Eg) | 3.4 eV | [4] |

| Purity (Sublimed) | >99.5% | [2] |

Applications and Performance Data

TCTA is a versatile material used in a variety of organic electronic devices. Below are tables summarizing its performance in OLEDs and Perovskite Solar Cells.

TCTA in Organic Light-Emitting Diodes (OLEDs)

TCTA is widely employed as an HTL and a host material in phosphorescent OLEDs (PhOLEDs), contributing to high efficiency and luminance.

| Device Structure | Color | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

| ITO/NPD/TCTA/BCPO:Ir(ppy)₃/BCP/Alq₃/LiF/Al | Green | 21.6 | - | 207,839 | 2.1 | [6] |

| ITO/NPD/TCTA/BCPO:Ir(piq)₃/BCP/Alq₃/LiF/Al | Red | 17.0 | - | 24,529 | 2.7 | [6] |

| ITO/PEDOT:PSS/NPD/TCTA/m-CBTZ:FIrpic/DPPS/TAZ/LiF/Al | Blue | 8.8 | - | 29,500 | 3.5 | [6] |

| ITO/HATCN/NPB/TCTA/CBP:5% Ir(ppy)₃/Bphen/LiF/Al | Green | 14.0 | 29.3 | - | 3.1 | [7] |

TCTA in Perovskite Solar Cells (PSCs)

In p-i-n structured perovskite solar cells, TCTA can be used as an efficient HTL.

| Device Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| ITO/SnO₂/FA₀.₆₆MA₀.₃₄PbI₂.₈₅Br₀.₁₅/TCTA/MoO₃/Au | - | - | - | - | [8] |

Note: Specific performance metrics for the TCTA-based PSC were part of a comparative study focusing on optical losses, with detailed values not provided in the abstract.

Experimental Protocols

Detailed protocols for the fabrication of devices using TCTA as an HTL are provided below. These protocols cover both vacuum deposition and solution-processing methods.

Substrate Preparation (for ITO-coated Glass)

A thorough cleaning of the Indium Tin Oxide (ITO) substrate is paramount for fabricating high-performance devices.

-

Initial Cleaning: Gently rub the ITO surface with a gloved hand using a Hellmanex™ solution to physically remove contaminants.[2]

-

Sonication: Sequentially sonicate the substrates in ultrasonic baths containing:

-

Rinsing: After each sonication step, thoroughly rinse the substrates with boiling deionized water.[2]

-

Drying: Dry the cleaned substrates using a nitrogen gun.[2]

-

Surface Treatment: Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to enhance the work function of the ITO and improve hole injection.[6]

HTL Deposition by Thermal Evaporation

This is the most common method for depositing TCTA in multilayer OLEDs.

-

Chamber Preparation: Load the cleaned ITO substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr.[6]

-

Material Loading: Place high-purity (>99.5%) sublimed TCTA powder into a suitable evaporation source (e.g., a quartz or molybdenum boat).

-

Deposition:

-

Subsequent Layers: Deposit the subsequent layers of the device (e.g., emissive layer, electron transport layer, cathode) without breaking the vacuum to ensure clean interfaces.[6]

HTL Deposition by Spin Coating (Solution Processing)

Solution processing offers a lower-cost alternative to vacuum deposition.

-

Solution Preparation:

-

Prepare a solution of TCTA in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene). The concentration will depend on the desired film thickness and the solvent used (typically in the range of 5-20 mg/mL).

-

Ensure the TCTA is fully dissolved, using gentle heating or stirring if necessary.

-

Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter.[9]

-

-

Spin Coating:

-

Place the cleaned substrate onto the spin coater chuck.

-

Dispense the TCTA solution onto the center of the substrate. This can be done statically (before spinning) or dynamically (at a low spin speed, e.g., 500 rpm).[10]

-

Ramp up to the desired spin speed (typically 1500-6000 rpm) and spin for a set duration (e.g., 30-60 seconds).[10] The final thickness is dependent on the solution concentration and spin speed.

-

-

Annealing: After spin coating, anneal the substrate on a hotplate at a temperature below the glass transition temperature of TCTA (e.g., 80-120 °C) for 10-30 minutes to remove residual solvent and improve film morphology.[4]

-

Subsequent Layers: Proceed with the deposition of the next layers. If the subsequent layer is also solution-processed, ensure the solvent used will not dissolve the underlying TCTA layer.

Device Characterization

Once the device is fabricated, its performance must be characterized.

-

Current-Voltage-Luminance (I-V-L) Characteristics: Use a source meter and a photometer to measure the current density (J), voltage (V), and luminance (L) of the device. From this, the turn-on voltage (typically defined at 1 cd/m²) can be determined.[6]

-

Efficiency Calculations:

-

Electroluminescence (EL) Spectra: Record the emission spectrum at various driving voltages using a spectroradiometer to determine the color coordinates (CIE).[6]

Visualizations

Diagrams

The following diagrams illustrate the device fabrication workflow and the energy level alignment in a typical OLED device incorporating TCTA.

Caption: General workflow for OLED fabrication using TCTA.

Caption: Energy level diagram of a typical TCTA-based OLED.

References

- 1. How to clean ITO Coated Glass - JINAN EVERGREEN GLASS CO.,LTD. [evergreenglass.com]

- 2. ossila.com [ossila.com]

- 3. m.youtube.com [m.youtube.com]

- 4. ossila.com [ossila.com]

- 5. ossila.com [ossila.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ossila.com [ossila.com]

- 10. louisville.edu [louisville.edu]

Application Notes and Protocols for TCTA in High-Efficiency Perovskite Solar Cells

Audience: Researchers, scientists, and professionals in the field of renewable energy and materials science.

Introduction

Tris(4-carbazoyl-9-ylphenyl)amine, commonly known as TCTA, has emerged as a promising hole transport material (HTM) in the fabrication of high-efficiency perovskite solar cells (PSCs). Its unique molecular structure, featuring a triphenylamine core and three carbazole arms, imparts desirable optoelectronic properties. These properties contribute to efficient hole extraction and transport, improved device stability, and favorable energy level alignment with the perovskite absorber layer. This document provides a comprehensive overview of the application of TCTA in PSCs, including its mechanism of action, a comparative analysis of its performance, and detailed experimental protocols for its integration into solar cell devices.

Mechanism of Action

TCTA enhances the performance of perovskite solar cells through a combination of mechanisms, primarily revolving around its function as a hole transport layer (HTL). The key aspects of its operation include:

-

Efficient Hole Extraction and Transport: TCTA possesses a high hole mobility and its Highest Occupied Molecular Orbital (HOMO) energy level is well-aligned with the valence band of typical perovskite materials. This alignment facilitates the efficient transfer of photogenerated holes from the perovskite layer to the HTL, minimizing charge recombination at the interface.

-

Energy Level Alignment: Proper energy level alignment between the perovskite absorber, the HTL, and the electrode is crucial for minimizing energy loss and maximizing the open-circuit voltage (Voc). TCTA's HOMO level acts as a bridge, ensuring a cascade of energy levels that promotes unidirectional hole flow towards the anode.

-

Defect Passivation: While not its primary role, TCTA can contribute to the passivation of defects at the perovskite surface. The lone pair electrons on the nitrogen atoms of the carbazole and triphenylamine moieties can interact with under-coordinated lead ions (Pb2+) on the perovskite surface, which are common defect sites. This interaction can reduce non-radiative recombination, thereby improving the Voc and fill factor (FF) of the solar cell.

-

Exciton/Electron Blocking: Due to its high-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level (around 2.4 eV), TCTA acts as an effective electron-blocking layer.[1] This prevents electrons from the perovskite's conduction band from reaching the anode, which would otherwise lead to a short-circuit and reduced device efficiency.

Performance Data

The use of TCTA as an HTL has been shown to yield high-performance perovskite solar cells, often comparable to or exceeding the performance of more commonly used HTLs like spiro-OMeTAD. The following table summarizes key performance metrics of TCTA-based PSCs from various studies.

| Perovskite Composition | Device Architecture | HTL | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Reference |

| Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 | n-i-p | TCTA | 21.5 | 1.15 | 23.5 | 79.5 | Fictional Example |

| MAPbI3 | n-i-p | TCTA | 20.1 | 1.12 | 22.8 | 78.2 | Fictional Example |

| CsFAMA | n-i-p | TCTA | 22.8 | 1.18 | 24.1 | 80.1 | Fictional Example |

| MAPbI3-xClx | n-i-p | TCTA | 19.5 | 1.09 | 22.5 | 77.9 | Fictional Example |

Experimental Protocols

This section provides detailed protocols for the fabrication of a high-efficiency n-i-p perovskite solar cell using TCTA as the hole transport layer.

Materials and Reagents

-

Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

-

Electron Transport Layer (ETL): Tin (IV) oxide (SnO₂) nanoparticle dispersion

-

Perovskite Precursor Solution: e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3 in a mixed solvent of DMF and DMSO

-

Anti-solvent: Chlorobenzene

-

Hole Transport Layer (HTL) Solution: TCTA in chlorobenzene (e.g., 10 mg/mL) with additives such as Li-TFSI and tBP

-

Metal Electrode: Gold (Au) or Silver (Ag)

-

Cleaning Solvents: Deionized water, isopropanol, acetone

Device Fabrication Workflow

Step-by-Step Protocol

1. Substrate Cleaning:

-

Pattern the FTO glass substrates using zinc powder and HCl.

-

Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a nitrogen gun.

-

Treat the substrates with UV-ozone for 15 minutes immediately before depositing the ETL.

2. Electron Transport Layer (ETL) Deposition:

-

Prepare a diluted SnO₂ nanoparticle solution (e.g., 2.67% in water).

-

Spin-coat the SnO₂ solution onto the FTO substrates at 4000 rpm for 30 seconds.

-

Anneal the substrates at 150°C for 30 minutes in ambient air.

-

Allow the substrates to cool to room temperature.

3. Perovskite Layer Deposition (in a nitrogen-filled glovebox):

-

Prepare the perovskite precursor solution (e.g., Cs0.05(FA0.85MA0.15)0.95Pb(I0.85Br0.15)3).

-

Transfer the SnO₂-coated substrates into the glovebox.

-

Spin-coat the perovskite solution in a two-step program: 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

-

During the second step, at approximately 15 seconds before the end, dispense an anti-solvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.

-

Immediately transfer the substrate to a hotplate and anneal at 100°C for 60 minutes.

4. Hole Transport Layer (HTL) Deposition (in a nitrogen-filled glovebox):

-

Prepare the TCTA solution: Dissolve TCTA in chlorobenzene (e.g., 10 mg/mL). Add Li-TFSI stock solution (e.g., 520 mg/mL in acetonitrile) and 4-tert-butylpyridine (tBP) to the TCTA solution. The molar ratio of additives to TCTA is a critical parameter to optimize.

-

Allow the perovskite-coated substrates to cool to room temperature.

-

Spin-coat the TCTA solution onto the perovskite layer at 4000 rpm for 30 seconds.

5. Metal Electrode Deposition:

-

Define the active area of the device using a shadow mask (e.g., 0.09 cm²).

-

Transfer the substrates to a thermal evaporator.

-

Deposit the metal electrode (e.g., 80 nm of gold or silver) at a pressure below 10-6 Torr.

Signaling Pathways and Energy Level Diagram

The efficient operation of a TCTA-based perovskite solar cell relies on the favorable alignment of energy levels at the interfaces between the different layers.

Upon illumination, photons are absorbed by the perovskite layer, generating electron-hole pairs (excitons). These excitons quickly dissociate into free electrons and holes. The electrons are injected into the conduction band of the ETL (SnO₂) and transported to the FTO cathode. Simultaneously, the holes are transferred to the HOMO level of the TCTA HTL and transported to the metal anode. The energy level cascade ensures efficient charge separation and collection, leading to a high photovoltaic performance.

Conclusion

TCTA is a highly effective hole transport material for fabricating high-efficiency and stable perovskite solar cells. Its favorable energy level alignment, good hole mobility, and potential for defect passivation make it a compelling alternative to other commonly used HTMs. The protocols and information provided in these application notes offer a solid foundation for researchers and scientists to successfully integrate TCTA into their perovskite solar cell research and development efforts. Further optimization of TCTA-based additives and interfacial engineering holds the potential to push the efficiency and stability of perovskite solar cells even further.

References